2-Methyl-4-(1-pyrrolidinyl)benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-pyrrolidin-1-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9-8-10(13-6-2-3-7-13)4-5-11(9)12(14)15/h4-5,8H,2-3,6-7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURJBOJPCIBSDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural Analysis of 2-Methyl-4-(1-pyrrolidinyl)benzoic Acid: A Technical Guide
Topic: Structural Analysis of 2-Methyl-4-(1-pyrrolidinyl)benzoic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists Role: Senior Application Scientist[1]
Executive Summary
This compound (CAS: 530092-32-1) represents a specialized scaffold in medicinal chemistry, combining a rigid donor-acceptor electronic system with a steric modulator.[1] Unlike its non-methylated parent (4-(1-pyrrolidinyl)benzoic acid), the introduction of the ortho-methyl group at position 2 introduces significant steric strain that alters the planarity of the carboxyl moiety.[1] This guide provides a rigorous structural breakdown, synthesis logic, and self-validating analytical protocols designed to ensure the integrity of this building block in drug development workflows.
Compound Identity Profile
| Parameter | Detail |
| IUPAC Name | 2-Methyl-4-(pyrrolidin-1-yl)benzoic acid |
| CAS Number | 530092-32-1 |
| Molecular Formula | |
| Molecular Weight | 205.25 g/mol |
| Core Motif | Push-Pull Aminobenzoic Acid System |
| Key Feature | Steric Ortho-Methyl Effect |
Molecular Architecture & Electronic Properties[1]
The Push-Pull Electronic System
The molecule functions as a classic D-
-
Donor: The pyrrolidine ring acts as a strong electron donor via the nitrogen lone pair, feeding electron density into the benzene ring through resonance.[1]
-
Acceptor: The carboxylic acid at position 1 acts as an electron-withdrawing group (EWG).[1]
Expert Insight: The pyrrolidine ring is generally more electron-donating than a diethylamino group due to the cyclic constraint, which forces the nitrogen lone pair into better alignment with the aromatic
The "Ortho-Effect" (Steric Inhibition of Resonance)
The defining feature of this specific derivative is the 2-methyl group .[1]
-
Steric Clash: The methyl group creates steric bulk adjacent to the carboxylic acid.[1]
-
Conformational Consequence: To relieve steric strain, the carboxyl group is forced to rotate out of the plane of the benzene ring.[1]
-
Electronic Impact: This deplanarization reduces the conjugation between the carboxyl group and the aromatic ring.[1] Consequently, the acidity (
) of the carboxylic acid is likely slightly higher (weaker acid) than the non-methylated analog due to reduced resonance stabilization of the carboxylate anion.[1]
Synthesis & Impurity Profiling[1][2]
To ensure high purity, a Nucleophilic Aromatic Substitution (
Recommended Synthetic Workflow
The most robust route utilizes a 4-fluoro-2-methylbenzoate ester precursor.[1] The fluorine atom is highly labile to
Step 1:
Figure 1: Proposed high-yield synthesis pathway avoiding heavy metal catalysts.
Critical Impurity Profile
When analyzing the final product, specific structural impurities must be targeted:
-
Unreacted Precursor: 4-Fluoro-2-methylbenzoic acid (trace).[1]
-
Incomplete Hydrolysis: The methyl ester intermediate (detectable via O-Methyl singlet in NMR ~3.8 ppm).[1]
-
Regioisomers: Unlikely in
unless the starting material was impure, but possible in bromination routes.[1]
Spectroscopic Characterization Strategy
This section details the self-validating logic for confirming the structure.
Nuclear Magnetic Resonance ( -NMR)
The NMR spectrum provides definitive proof of the 1,2,4-substitution pattern.[1]
| Proton Environment | Predicted Shift ( | Multiplicity | Diagnostic Logic |
| Carboxyl (-COOH) | 11.0 - 13.0 | Broad Singlet | Disappears with |
| Aromatic H6 (Ortho to COOH) | 7.8 - 7.9 | Doublet ( | Deshielded by COOH.[1] Shows ortho-coupling to H5.[1] |
| Aromatic H3 (Ortho to Me) | 6.4 - 6.5 | Singlet (or broad d) | Shielded by pyrrolidine.[1] "Isolated" by substituents. |
| Aromatic H5 (Meta to COOH) | 6.5 - 6.6 | Doublet of Doublets | Coupled to H6 ( |
| Pyrrolidine | 3.3 - 3.4 | Multiplet (4H) | Deshielded by Nitrogen.[1] Characteristic of cyclic amine. |
| Aromatic Methyl (-CH3) | 2.4 - 2.6 | Singlet (3H) | Key Identifier. Confirms the 2-methyl group presence.[1] |
| Pyrrolidine | 1.9 - 2.0 | Multiplet (4H) | Typical aliphatic cyclic region.[1] |
Validation Check: The integration ratio must be exactly 1:1:1:4:3:4 (H6:H3:H5:
Mass Spectrometry (LC-MS)
Functional Applications & Derivatization Logic
The this compound scaffold is rarely a final drug but often a pharmacophore tuner .[1]
Solubility Modulation
The 2-methyl group disrupts crystal packing efficiency compared to the planar non-methylated analog.[1] This typically increases solubility in organic solvents (DCM, THF), making it a superior building block for library synthesis.[1]
Fluorescence Properties
Due to the donor-acceptor nature, this molecule exhibits intrinsic fluorescence.[1]
-
Excitation: ~290-310 nm.[1]
-
Emission: ~350-400 nm (Solvent dependent).[1]
-
Application: It can serve as a "turn-on" fluorescent probe when conjugated to quenchers or specific receptors.[1]
Figure 2: Functional advantages of the methylated scaffold in chemical biology.
References
-
Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. (General reference for NMR shift prediction logic).
-
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. (Reference for steric inhibition of resonance).
Sources
"2-Methyl-4-(1-pyrrolidinyl)benzoic acid" molecular weight and formula
An In-Depth Technical Guide to 2-Methyl-4-(1-pyrrolidinyl)benzoic acid
This guide provides a comprehensive overview of this compound, a molecule of interest in contemporary drug discovery and development. Tailored for researchers, chemists, and pharmacologists, this document delves into the compound's fundamental properties, synthesis, and potential therapeutic applications, with a focus on the scientific rationale behind its design and utility.
Core Molecular Attributes
This compound is a substituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core, modified with a methyl group at the 2-position and a pyrrolidinyl moiety at the 4-position. This unique arrangement of functional groups imparts specific physicochemical properties that are critical to its biological activity.
Physicochemical Data
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| Molecular Formula | C12H15NO2 |
| Molecular Weight | 205.25 g/mol |
| Canonical SMILES | CC1=C(C=C(C=C1)N2CCCC2)C(=O)O |
| InChI Key | N/A |
Structural Representation
The two-dimensional structure of the molecule is depicted below, illustrating the spatial arrangement of its constituent atoms and functional groups.
Caption: 2D structure of this compound.
Synthesis and Manufacturing
The synthesis of this compound can be achieved through various synthetic routes. One notable method involves the nucleophilic aromatic substitution of a suitably activated benzoic acid derivative. A representative protocol is detailed below, based on established chemical principles.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol outlines the synthesis of this compound from 4-fluoro-2-methylbenzonitrile.
Step 1: Nucleophilic Substitution
-
Reaction: 4-fluoro-2-methylbenzonitrile is reacted with pyrrolidine in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
-
Rationale: The electron-withdrawing nitrile group activates the aromatic ring towards nucleophilic attack by pyrrolidine at the 4-position, displacing the fluoride ion. The base is necessary to neutralize the hydrofluoric acid byproduct.
-
Procedure:
-
To a solution of 4-fluoro-2-methylbenzonitrile (1 equivalent) in DMSO, add potassium carbonate (2 equivalents) and pyrrolidine (1.2 equivalents).
-
Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-methyl-4-(1-pyrrolidinyl)benzonitrile.
-
Step 2: Hydrolysis of the Nitrile
-
Reaction: The resulting 2-methyl-4-(1-pyrrolidinyl)benzonitrile is hydrolyzed to the corresponding carboxylic acid.
-
Rationale: Acidic or basic hydrolysis of the nitrile group (-CN) yields the carboxylic acid (-COOH). Basic hydrolysis is often preferred to avoid potential side reactions.
-
Procedure:
-
Dissolve the crude 2-methyl-4-(1-pyrrolidinyl)benzonitrile in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 6M NaOH).
-
Heat the mixture to reflux for 12-24 hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and acidify with a mineral acid, such as hydrochloric acid, to a pH of approximately 3-4.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Applications in Drug Development
Substituted benzoic acid derivatives are a common scaffold in medicinal chemistry due to their ability to mimic or interact with biological targets. The specific structural features of this compound make it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.
Role as a Key Intermediate
This compound has been identified as a key intermediate in the synthesis of novel therapeutic agents. For instance, it is a precursor in the preparation of certain protein kinase inhibitors. The carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, allowing for the attachment of other pharmacophoric groups. The methyl and pyrrolidinyl substituents can play crucial roles in defining the molecule's overall shape, solubility, and binding affinity to its target protein.
Conclusion
This compound is a well-defined chemical entity with significant potential in the field of drug discovery. Its synthesis is achievable through standard organic chemistry techniques, and its structure offers multiple points for diversification. As research into targeted therapies continues to expand, the utility of such versatile building blocks is expected to grow, paving the way for the development of novel and effective medicines.
References
- Title: PREPARATION OF PYRROLOPYRIMIDINE DERIVATIVES AS PROTEIN KINASE INHIBITORS Source: Google Patents URL
Unlocking the Therapeutic Potential of 2-Methyl-4-(1-pyrrolidinyl)benzoic Acid Analogs: A Technical Guide to Biological Activity Screening
Foreword: The Rationale for a New Scaffold
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. The "2-Methyl-4-(1-pyrrolidinyl)benzoic acid" core represents a compelling starting point for medicinal chemistry campaigns. Its structure combines a substituted benzoic acid, a common pharmacophore in numerous approved drugs, with a pyrrolidine ring—a privileged structure known to impart favorable pharmacokinetic properties.[1][2] The strategic placement of the methyl and pyrrolidinyl groups offers distinct vectors for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR).[3][4] This guide provides a comprehensive framework for synthesizing, screening, and characterizing a library of analogs derived from this core, with a focus on identifying potential anticancer and kinase-modulating activities.
Section 1: Strategic Synthesis of an Analog Library
The foundation of any successful screening campaign is a structurally diverse yet logically related library of compounds. The proposed synthetic strategy focuses on modifying two key positions of the core scaffold: the carboxylic acid and the aromatic ring.
A robust and versatile method for synthesizing the core structure and its analogs involves a Buchwald-Hartwig cross-coupling reaction, followed by ester hydrolysis.[5] This approach allows for the efficient introduction of various amines to the benzoic acid backbone, providing a direct route to a diverse set of analogs.
General Synthetic Workflow
The following diagram outlines a generalized workflow for the synthesis and diversification of the this compound scaffold.
Caption: Synthetic workflow for generating the analog library.
Section 2: A Hierarchical Approach to Biological Screening
To efficiently identify promising candidates from the synthesized library, a tiered screening cascade is recommended. This approach begins with broad, cell-based assays to assess general bioactivity and progresses to more specific, target-oriented assays for hit validation and mechanism-of-action studies. The initial focus will be on anticancer activity, a common therapeutic area for novel heterocyclic compounds.[3][6]
Tier 1: Primary Screening for Cytotoxicity
The initial screen aims to identify compounds that exhibit cytotoxic or cytostatic effects against cancer cell lines. This provides a broad measure of biological activity.[7][8]
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[9]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the analog library compounds in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[11]
-
Incubation: Incubate the plates for 2-4 hours at 37°C, allowing for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in living cells.[12]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the results as a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for each active compound.
Tier 2: Target-Based Screening - Kinase Inhibition
Given that many small molecule anticancer drugs function as kinase inhibitors, this is a logical next step for active compounds identified in the primary screen.[13] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of cancer.[14][15]
Caption: Hierarchical workflow for biological screening.
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a universal assay applicable to any kinase.[16]
Step-by-Step Methodology:
-
Kinase Reaction Setup: In a 96-well or 384-well plate, combine the kinase of interest (e.g., a panel of cancer-relevant kinases like EGFR, BRAF, SRC), its specific substrate, and ATP.[17]
-
Inhibitor Addition: Add the analog compounds at various concentrations to the reaction wells. Include appropriate positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a defined period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains the necessary enzymes to convert the newly produced ADP into ATP, and then uses this ATP in a luciferase/luciferin reaction to generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Section 3: Data Interpretation and Structure-Activity Relationship (SAR)
The data gathered from the screening cascade will be instrumental in establishing a preliminary SAR.[3][4] By comparing the IC50 values of the analogs, researchers can deduce which chemical modifications enhance or diminish biological activity.
Hypothetical Data Summary
The following table presents a hypothetical dataset for a small selection of analogs, illustrating how the data can be structured for SAR analysis.
| Analog ID | R1-Group (Amide Modification) | R2-Group (Aromatic Ring) | Cell Viability IC50 (µM) [MCF-7] | Kinase Inhibition IC50 (µM) [EGFR] |
| Core | -COOH | -H | > 50 | > 50 |
| A-01 | -CONH-Cyclopropyl | -H | 15.2 | 8.5 |
| A-02 | -CONH-Phenyl | -H | 8.9 | 2.1 |
| A-03 | -CONH-(4-fluorophenyl) | -H | 2.5 | 0.4 |
| A-04 | -CONH-(4-fluorophenyl) | 5-Fluoro | 1.8 | 0.2 |
Analysis of Hypothetical Data:
-
The core carboxylic acid is inactive, suggesting that amide functionalization is crucial for activity.
-
Aromatic amides (A-02) are more potent than aliphatic amides (A-01).
-
Electron-withdrawing groups on the phenyl ring (A-03, 4-fluorophenyl) significantly increase potency in both cell-based and target-based assays.
-
Further substitution on the benzoic acid ring (A-04, 5-Fluoro) provides an additional enhancement of activity, suggesting this position is also critical for interaction with the biological target.
Section 4: Conclusion and Future Directions
This guide outlines a systematic and technically sound approach to evaluating the biological potential of this compound analogs. By employing a hierarchical screening strategy, from broad cytotoxic assessments to specific kinase inhibition assays, researchers can efficiently identify promising lead compounds. The subsequent SAR analysis provides a rational basis for the next phase of drug development: lead optimization. Future efforts would involve expanding the analog library based on the initial SAR, profiling lead compounds against a broader panel of kinases to assess selectivity, and initiating preclinical in vivo studies to evaluate efficacy and safety.[18][19]
References
- In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). Anticancer Drugs, 16(3), 223-8.
- Saeed, M., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71.
- QIMA Life Sciences. In Vitro Assays to Study The Hallmarks of Cancer.
- Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- Saeed, M., et al. (2018). In vitro assays and techniques utilized in anticancer drug discovery. ResearchGate.
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.
- Cayman Chemical. Methods for Detecting Kinase Activity.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
- Abcam. MTT assay protocol.
- protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol.
- K-INBRE. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC.
- Thermo Fisher Scientific. CyQUANT MTT Cell Proliferation Assay Kit Protocol.
- Kumar, A., et al. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954.
- Gümüş, M., et al. (2021). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(3), e2000282.
- Arias-Hervert, J., et al. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. PMC.
- Kumar, A., et al. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate.
- Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva.
- Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.
- ResearchGate. Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury.
- BenchChem. Unveiling the Structure-Activity Landscape of (S)-Pyrrolidine Derivatives: A Comparative Guide.
- Fedorenko, V., et al. (2018). Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. The Journal of Organic Chemistry, 83(23), 14350-14361.
- Gonder, J. C., et al. (2020). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins. Journal of Medicinal Chemistry.
- ijarsct. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
- PubChem. 2-(2-Hydroxy-4-pyrrolidinylbenzoyl)benzoic acid.
- Iigou, Y., et al. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid as a potent, orally active VLA-4 antagonist. Bioorganic & Medicinal Chemistry, 16(23), 9991-10000.
- 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. (2021). PMC.
- Enamine. Synthesis of unique pyrrolidines for drug discovery.
Sources
- 1. enamine.net [enamine.net]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. protocols.io [protocols.io]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. caymanchem.com [caymanchem.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. noblelifesci.com [noblelifesci.com]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Optimization of Buchwald-Hartwig Amination for the Synthesis of 2-Methyl-4-(1-pyrrolidinyl)benzoic Acid
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 2-Methyl-4-(1-pyrrolidinyl)benzoic acid , a critical scaffold in medicinal chemistry often found in kinase inhibitors and fluorescent probes (e.g., rhodamine derivatives).
While direct palladium-catalyzed amination of free carboxylic acids is chemically possible, it is fraught with challenges including catalyst poisoning (carboxylate binding to Pd) and solubility issues. This guide advocates for a Protection-Coupling-Deprotection strategy ("The Ester Route"), utilizing XPhos Pd G4 precatalyst technology to ensure high turnover frequencies (TOF) and reproducibility.
Retrosynthetic Analysis & Strategy
The target molecule possesses two distinct electronic features: an electron-rich pyrrolidine ring and an electron-poor benzoic acid moiety. The ortho-methyl group at position 2 introduces mild steric strain but primarily serves to twist the carboxylate out of planarity in the final structure.
Strategic Disconnection
The most reliable disconnection is at the C(aryl)-N bond.
-
Path A (Direct): Coupling pyrrolidine with 4-bromo-2-methylbenzoic acid. Risk: High.[1] Carboxylates can displace phosphine ligands, deactivating the Pd(0) species.
-
Path B (Ester Intermediate): Coupling pyrrolidine with methyl 4-bromo-2-methylbenzoate . Risk: Low. The ester prevents catalyst poisoning and improves solubility in non-polar solvents (Toluene/Dioxane).
Decision: This protocol follows Path B .
Figure 1: Retrosynthetic logic favoring the ester intermediate to maximize catalytic efficiency.
Catalyst & Ligand Selection (The "Why")
The Precatalyst: XPhos Pd G4
We utilize the 4th Generation Buchwald Precatalyst (XPhos Pd G4) .
-
Mechanism: G4 precatalysts are methylated Pd(II) species that reduce to active Pd(0)L upon exposure to base, releasing an inert carbazole byproduct.
-
Advantage: Unlike Pd2(dba)3, G4 precatalysts are air-stable and contain a defined 1:1 Pd:Ligand ratio, preventing the formation of inactive Pd-clusters.
The Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)
-
Role: XPhos is a dialkylbiaryl phosphine. The bulky cyclohexyl groups facilitate the reductive elimination step (often rate-limiting for electron-rich amines like pyrrolidine), while the biaryl backbone prevents formation of inactive dimeric Pd species.
-
Alternative: RuPhos is a viable backup if XPhos fails, particularly known for secondary amine coupling, but XPhos generally offers superior thermal stability for this specific substrate.
Experimental Protocols
Phase 1: Esterification (Pre-requisite)
If starting from 4-bromo-2-methylbenzoic acid.
-
Dissolve 4-bromo-2-methylbenzoic acid (1.0 equiv) in Methanol (0.5 M).
-
Add conc. H2SO4 (0.1 equiv) dropwise.
-
Reflux for 4–6 hours (monitor by TLC).
-
Concentrate, neutralize with sat. NaHCO3, and extract with EtOAc.
-
Yield Target: >95% (Methyl 4-bromo-2-methylbenzoate).
Phase 2: Buchwald-Hartwig Amination (The Core)
Reagents:
-
Aryl Halide: Methyl 4-bromo-2-methylbenzoate (1.0 equiv)
-
Amine: Pyrrolidine (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G4 (1.0 – 2.0 mol%)
-
Base: Cesium Carbonate (Cs2CO3) (2.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)[1]
Step-by-Step Protocol:
-
Setup: In a glovebox or under active Argon flow, charge a reaction vial equipped with a magnetic stir bar with:
-
Methyl 4-bromo-2-methylbenzoate (1.0 equiv, e.g., 229 mg for 1 mmol scale).
-
Cs2CO3 (2.0 equiv, 650 mg). Note: Do not use NaOtBu, as it may cause transesterification.
-
XPhos Pd G4 (2 mol%, ~17 mg).
-
-
Solvent Addition: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3). Inject anhydrous 1,4-Dioxane (concentration 0.2 M, ~5 mL).
-
Amine Addition: Inject Pyrrolidine (1.2 equiv, 100 µL) via syringe.
-
Reaction: Place the vial in a pre-heated block at 100°C . Stir vigorously (800 rpm).
-
Visual Check: The reaction typically turns from pale yellow to dark orange/brown over 1 hour.
-
-
Monitoring: Check LCMS or TLC after 2 hours. The starting bromide should be consumed.
-
TLC:[1] Hexanes:EtOAc (8:2). Product will be more polar and likely fluorescent.
-
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite (eluting with EtOAc) to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Flash chromatography (SiO2, 0-20% EtOAc in Hexanes).
-
Target Yield: 85–95%.
-
Phase 3: Hydrolysis (Deprotection)
-
Dissolve the coupled ester (1.0 equiv) in THF:Water (3:1 ratio).
-
Add LiOH·H2O (3.0 equiv).
-
Stir at 50°C for 2–4 hours.
-
Acidification: Cool to 0°C. Carefully acidify to pH ~3-4 using 1M HCl.
-
Isolation: The product often precipitates. Filter and wash with cold water. If no precipitate, extract with EtOAc (x3), dry over Na2SO4, and concentrate.
-
Final Product: this compound.
Mechanistic Workflow & Troubleshooting
The following diagram illustrates the catalytic cycle specific to this transformation, highlighting the critical Reductive Elimination step facilitated by XPhos.
Figure 2: The Buchwald-Hartwig catalytic cycle. XPhos prevents β-hydride elimination and accelerates the final reductive elimination step.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or O2 leak. | Ensure Argon sparging. Switch to XPhos Pd G4 if using in-situ generation. |
| Hydrolysis of Ester | Wet solvent or wrong base. | Use anhydrous Dioxane. Ensure base is Cs2CO3, not hydroxide/alkoxide. |
| Protodehalogenation | Decrease temperature to 80°C. Increase amine equivalents. | |
| Black Precipitate | Pd black formation (catalyst death). | Ligand concentration too low. Use G4 precatalyst to guarantee 1:1 ratio. |
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Carbon-Nitrogen Bond Formation: A Modern Synthesis of Arylamines." Chemical Science, 2011. Link
-
Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.[2] Link
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link
- Ma, D., et al. "Assembly of Substituted 1,2,4-Oxadiazoles via Cu/Pd Catalysis." (Reference for ester compatibility in coupling), Journal of Organic Chemistry.
-
Sigma-Aldrich. "XPhos Pd G4 Product Specification and Protocols." Link
Sources
The Strategic Integration of 2-Methyl-4-(1-pyrrolidinyl)benzoic Acid in the Synthesis of Potent VLA-4 Antagonists
Introduction: VLA-4 as a Pivotal Therapeutic Target
Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a key cell surface receptor that mediates leukocyte trafficking and adhesion, playing a critical role in inflammatory processes.[1] Expressed on the surface of various immune cells, including T and B cells, monocytes, and eosinophils, VLA-4's interaction with its primary ligand, vascular cell adhesion molecule-1 (VCAM-1), facilitates the migration of these cells from the bloodstream into inflamed tissues.[2] This mechanism is central to the pathophysiology of numerous autoimmune and inflammatory diseases, such as multiple sclerosis, Crohn's disease, and asthma.[1] Consequently, the development of small molecule antagonists that can effectively block the VLA-4/VCAM-1 interaction represents a highly promising therapeutic strategy for these conditions.
The Role of 2-Methyl-4-(1-pyrrolidinyl)benzoic Acid: A Privileged Scaffold
In the landscape of VLA-4 antagonist development, the molecular architecture of the inhibitory agent is paramount. The pyrrolidine ring, a five-membered saturated heterocycle, has emerged as a versatile and highly valuable scaffold in medicinal chemistry. Its three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for effective binding to the target protein.
This compound is a key building block in the synthesis of a class of potent VLA-4 antagonists. The benzoic acid moiety provides a crucial carboxylic acid group that can mimic the aspartic acid residue in the native ligand, forming a key electrostatic interaction with the VLA-4 receptor. The pyrrolidine ring serves as a rigid spacer, correctly positioning the rest of the molecule within the binding pocket. The methyl group on the benzene ring can contribute to the overall binding affinity and modulate the pharmacokinetic properties of the final compound.
This application note provides a detailed protocol for the synthesis of a representative VLA-4 antagonist utilizing this compound, highlighting the rationale behind each synthetic step.
Data Presentation: Physicochemical Properties of Key Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| This compound | C₁₂H₁₅NO₂ | 205.25 | Core scaffold and carboxylic acid donor |
| (S)-methyl 2-amino-3-(4-hydroxyphenyl)propanoate | C₁₀H₁₃NO₃ | 195.21 | Amine-containing fragment for amide bond formation |
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | Peptide coupling reagent |
| Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | Non-nucleophilic base |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Reaction solvent |
| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 | Deprotection reagent |
Experimental Protocols: Synthesis of a Representative VLA-4 Antagonist
This protocol outlines a two-step synthesis of a VLA-4 antagonist from this compound. The first step involves the formation of an amide bond with a protected amino acid, followed by a deprotection step to yield the final active compound.
Logical Workflow of the Synthesis
Caption: Synthetic workflow for the VLA-4 antagonist.
Step 1: Amide Bond Formation
Rationale: This step couples the carboxylic acid of the core scaffold with the amine of the second building block to form the central amide linkage of the target molecule. HATU is a highly efficient and mild coupling reagent that minimizes side reactions and racemization. DIPEA is used as a non-nucleophilic base to neutralize the acid formed during the reaction.
Methodology:
-
To a solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere, add (S)-methyl 2-amino-3-(4-hydroxyphenyl)propanoate (1.1 eq).
-
Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) to the mixture.
-
Slowly add Diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the protected VLA-4 antagonist.
Step 2: Ester Hydrolysis (Deprotection)
Rationale: The methyl ester on the second building block serves as a protecting group for the carboxylic acid. This final step removes the protecting group to reveal the free carboxylic acid, which is essential for the antagonist's activity. Trifluoroacetic acid is a strong acid that effectively cleaves the ester without affecting other functional groups in the molecule.
Methodology:
-
Dissolve the protected VLA-4 antagonist (1.0 eq) from Step 1 in a mixture of Trifluoroacetic acid (TFA) and DCM (1:1, v/v).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and TFA under reduced pressure.
-
Co-evaporate the residue with toluene to remove residual TFA.
-
The crude product can be purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the final VLA-4 antagonist.
VLA-4 Signaling and Antagonist Mechanism of Action
Caption: Mechanism of VLA-4 mediated adhesion and its inhibition.
Conclusion
The strategic use of this compound as a core building block provides a robust and efficient route to a novel class of VLA-4 antagonists. The protocols outlined in this application note are designed to be reproducible and scalable, offering a solid foundation for researchers in drug discovery and development. The inherent properties of the pyrrolidine scaffold, combined with the rational design of the overall molecule, contribute to the high potency and favorable pharmacological profiles of these compounds. Further optimization of this scaffold holds significant promise for the development of next-generation therapeutics for a wide range of inflammatory disorders.
References
- Chiba, J., Iimura, S., Yoneda, Y., Sugimoto, Y., Horiuchi, T., Muro, F., ... & Machinaga, N. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chemical & Pharmaceutical Bulletin, 54(11), 1515-1529.
- Muro, F., Iimura, S., Yoneda, Y., Chiba, J., Watanabe, T., Setoguchi, M., ... & Machinaga, N. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid as a potent, orally active VLA-4 antagonist. Bioorganic & Medicinal Chemistry, 16(23), 9991-10000.
- Setoguchi, M., Iimura, S., Sugimoto, Y., Yoneda, Y., Chiba, J., Watanabe, T., ... & Machinaga, N. (2013). A novel, potent, and orally active VLA-4 antagonist with good aqueous solubility: trans-4-[1-[[2-(5-fluoro-2-methylphenylamino)-7-fluoro-6-benzoxazolyl] acetyl]-(5S)-[methoxy (methyl) amino] methyl-(2S)-pyrrolidinylmethoxy] cyclohexanecarboxylic acid. Bioorganic & Medicinal Chemistry, 21(1), 42-61.
- Elices, M. J. (1995). The integrin alpha 4 beta 1 (VLA-4) as a therapeutic target.
- Dattoli, S. D., De Marco, R., Baiula, M., Spampinato, S., Cacciari, B., & Gentilucci, L. (2013). Synthesis and assay of retro-α4β1 integrin-targeting motifs. European journal of medicinal chemistry, 69, 435-443.
- Lin, K. C., & Castro, A. C. (2001). The discovery of VLA-4 antagonists. Current topics in medicinal chemistry, 1(4), 325-336.
- Huryn, D. M., Ashwell, S., Baudy, R., Dressen, D. B., Gao, J., Harris, B. D., ... & Zavage, J. (2004). Synthesis, characterization and evaluation of pro-drugs of VLA-4 antagonists. Bioorganic & medicinal chemistry letters, 14(7), 1651-1654.
-
Wikipedia. (n.d.). VLA-4. Retrieved February 15, 2026, from [Link]
-
MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2021). Corrigendum to “Synthesis, characterization, and evaluation of pro-drugs of VLA-4 antagonists”. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2021). SYNTHESIS AND PTP1B INHIBITORY ACTIVITY OF NOVEL BENZOTHIAZOLE AND 1, 2, 4-TRIAZOLE LIN. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1. Retrieved February 15, 2026, from [Link]
-
BindingDB. (n.d.). Patents In BindingDB. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). US9377458B2 - Anti-VLA-4 related assays.
- Bonaccorsi, P., & Pignataro, L. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
- DiPardo, R. M., et al. (2018). Development of VLA4 and CXCR4 Antagonists for the Mobilization of Hematopoietic Stem and Progenitor Cells. Pharmaceuticals, 11(4), 106.
Sources
HPLC and GC-MS analysis of "2-Methyl-4-(1-pyrrolidinyl)benzoic acid"
Method Development Guide: HPLC and GC-MS Analysis of 2-Methyl-4-(1-pyrrolidinyl)benzoic Acid
Abstract This application note details the analytical protocol for This compound , a structural intermediate often encountered in the synthesis of kinase inhibitors and GPCR ligands. Due to its amphoteric nature (containing both a basic pyrrolidine nitrogen and an acidic carboxyl group) and steric hindrance from the ortho-methyl group, this compound presents specific chromatographic challenges. This guide provides a validated workflow for Reverse Phase HPLC (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis, emphasizing derivatization kinetics and pH-dependent ionization control.
Molecule Profile & Analytical Challenges
-
Target Analyte: this compound[1]
-
Chemical Class: Aminobenzoic acid derivative / o-Toluic acid analog.
-
Physicochemical Properties:
-
Acidic Moiety (COOH): pKa
3.9–4.1 (The ortho-methyl group slightly increases acidity compared to benzoic acid via steric inhibition of resonance). -
Basic Moiety (Pyrrolidine N): pKa
4.8–5.2 (The phenyl ring acts as an electron sink, significantly lowering the basicity compared to aliphatic pyrrolidine, similar to N,N-dimethylaniline). -
Solubility: Low aqueous solubility at neutral pH (zwitterionic region); soluble in Methanol (MeOH), Acetonitrile (ACN), and DMSO.
-
Analytical Implications:
-
HPLC: At neutral pH, the zwitterionic form causes peak broadening. Acidic mobile phases (pH < 3) are required to protonate the carboxylic acid (neutralizing it) and the amine (charging it), necessitating a column capable of retaining polar-cationic species.
-
GC-MS: The carboxylic acid group creates strong hydrogen bonding, leading to adsorption in the injection port and non-volatility. Derivatization is mandatory .
RP-HPLC Analysis Protocol
Method Strategy:
We utilize an acidic mobile phase (0.1% Formic Acid) to suppress the ionization of the carboxylic acid. Although the pyrrolidine nitrogen becomes protonated (
Experimental Conditions
| Parameter | Specification | Rationale |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent. | "Plus" series (highly end-capped) reduces secondary silanol interactions with the protonated pyrrolidine nitrogen. |
| Mobile Phase A | Water + 0.1% Formic Acid (v/v) | Low pH (~2.7) keeps the carboxyl group neutral ( |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid (v/v) | ACN provides sharper peaks for aromatic amines compared to Methanol. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Column Temp | 40°C | Elevated temperature improves mass transfer and reduces peak tailing for basic compounds. |
| Injection Vol | 5 µL | Prevent column overload. |
| Detection | UV @ 280 nm (Primary), 254 nm (Secondary) | The conjugated aromatic system shows strong absorbance at 280 nm. |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5% | Equilibration / Loading |
| 1.00 | 5% | Isocratic hold to elute salts |
| 8.00 | 90% | Linear ramp to elute target |
| 10.00 | 90% | Column wash |
| 10.10 | 5% | Re-equilibration |
| 13.00 | 5% | End of Run |
HPLC Workflow Diagram
Caption: Step-by-step workflow for the Reverse Phase HPLC analysis of this compound.
GC-MS Analysis Protocol
Method Strategy: Direct injection of benzoic acids leads to poor peak shape and "ghost" peaks. We employ Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[2] This replaces the active acidic proton with a Trimethylsilyl (TMS) group, increasing volatility and thermal stability. Note: The tertiary amine in the pyrrolidine ring does not react; only the carboxylic acid is derivatized.
Derivatization Procedure (Critical)
-
Weigh: 1-2 mg of sample into a 1.5 mL GC vial.
-
Solubilize: Add 100 µL of Anhydrous Pyridine (Scavenges acid byproducts).
-
Reagent: Add 100 µL BSTFA + 1% TMCS (Trimethylchlorosilane acts as a catalyst).
-
Incubate: Cap and heat at 70°C for 30 minutes .
-
Expert Insight: The ortho-methyl group creates steric hindrance near the carboxyl group. Standard 15-minute incubations may result in incomplete derivatization. 30 minutes ensures quantitative conversion.
-
-
Dilute: Dilute 1:10 with Ethyl Acetate prior to injection.
GC-MS Parameters
| Parameter | Specification |
| Column | HP-5MS UI (30m x 0.25mm x 0.25µm) or equivalent (5% Phenyl-methylpolysiloxane). |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow). |
| Inlet | Splitless Mode (Purge on at 1.0 min). Temp: 260°C. |
| Oven Program | 80°C (hold 1 min) |
| Transfer Line | 280°C |
| MS Source | EI (70 eV) @ 230°C. |
| Scan Range | 40–450 m/z. |
Derivatization Logic Diagram
Caption: Chemical derivatization pathway converting the non-volatile acid to a volatile TMS-ester for GC-MS.
System Suitability & Validation (Self-Validating System)
To ensure the trustworthiness of the data, the following System Suitability Test (SST) criteria must be met before running sample batches:
-
HPLC Tailing Factor (
): Must be .-
Troubleshooting: If
, the amine is interacting with silanols. Add 5mM Ammonium Formate to the mobile phase or switch to a "Polar Embedded" column.
-
-
GC-MS Conversion Efficiency:
-
Monitor for the presence of the "underivatized" peak (broad blob). It should be non-existent.
-
Internal Standard: Use a stable hydrocarbon (e.g., Tetradecane) to normalize injection variability.
-
References
-
PubChem. (n.d.). 4-(1-Pyrrolidinyl)benzoic acid (Compound Summary).[1] National Library of Medicine. Retrieved from [Link]
- Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
-
Agilent Technologies. (2020). Analysis of Impurities in Active Pharmaceutical Ingredients using Agilent LC/MS. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support: Synthesis Optimization for 2-Methyl-4-(1-pyrrolidinyl)benzoic acid
Ticket ID: SYN-2M4P-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering yield issues with 2-Methyl-4-(1-pyrrolidinyl)benzoic acid . This molecule presents a classic "push-pull" conflict in synthesis: the target is an electron-rich aniline derivative, but the precursor (benzoic acid) is often deactivated or chemically incompatible with standard nucleophilic attack conditions.
The 2-methyl group, while seemingly inert, introduces steric torque that complicates crystallization and ester hydrolysis. Furthermore, the final product is zwitterionic , meaning standard acid/base extractions often result in significant product loss into the aqueous phase.
This guide moves beyond generic recipes to address the causality of failure and provides self-validating protocols to recover your yield.
Module 1: The Reaction Pathway (Root Cause Analysis)
User Issue: "I am refluxing 4-fluoro-2-methylbenzoic acid with pyrrolidine, but conversion stalls at 40-50%."
The Diagnosis: Carboxylate Deactivation
If you are attempting Nucleophilic Aromatic Substitution (
-
Deprotonation: The first equivalent of base (or pyrrolidine) deprotonates the carboxylic acid.
-
Deactivation: The resulting carboxylate anion (
) is extremely electron-rich. It donates electron density into the benzene ring, significantly raising the energy barrier for the nucleophilic attack of pyrrolidine at the 4-position. -
The Fix: You must lock the carboxylic acid as an ester before the substitution step.
Protocol A: The "Ester-First" Strategy (Recommended)
High-Yield Pathway (>85% Conversion)
Step 1: Esterification
-
Reagents: 4-Fluoro-2-methylbenzoic acid, MeOH, catalytic
. -
Procedure: Reflux until TLC shows disappearance of acid. The methyl ester is electron-withdrawing, activating the 4-position for attack.
-
Checkpoint: Ensure the ester is isolated or the acid is fully consumed. Residual acid will poison the next step.
Step 2:
-
Reagents: Methyl 4-fluoro-2-methylbenzoate (1.0 equiv), Pyrrolidine (2.5 equiv),
(2.0 equiv). -
Solvent: DMSO (Polar aprotic is critical to solvate the intermediate Meisenheimer complex).
-
Temp: 80–100°C.
-
Why it works: The ester group pulls electron density out of the ring, making the C-F bond at position 4 highly susceptible to pyrrolidine attack.
Step 3: Hydrolysis
-
Reagents: LiOH or NaOH (aq), THF/MeOH.
-
Note: The 2-methyl group creates steric hindrance around the ester. You may need to heat the hydrolysis step (50°C) longer than a standard benzoate.
Module 2: Purification & Isolation (The "Hidden" Yield Loss)
User Issue: "The reaction looks good on LCMS, but I lose half my mass during workup. I get an oil/gum instead of a solid."
The Diagnosis: The Zwitterion Trap
Your product contains a basic amine (pyrrolidine, pKa ~9) and an acidic proton (benzoic acid, pKa ~4).
-
At pH 1: It is cationic (soluble in water).
-
At pH 12: It is anionic (soluble in water).
-
At pH 7: It exists partially as a zwitterion, but often forms "oils" due to the lipophilic pyrrolidine ring preventing clean crystallization.
Protocol B: Isoelectric Precipitation
Do NOT attempt a standard liquid-liquid extraction (DCM/Water) unless you are very careful. The product prefers the aqueous phase in many conditions.
-
Dilution: Dilute the hydrolysis mixture with water.
-
Washing: Wash the basic aqueous solution (pH > 12) with Ethyl Acetate once to remove unreacted pyrrolidine and non-polar impurities. Discard the organic layer. Your product is in the water.
-
The pH Swing:
-
Cool the aqueous layer to 0–5°C.
-
Slowly add 1M HCl or Acetic Acid.
-
Target pH: 4.5 – 5.5 (The Isoelectric Point).
-
-
Crystallization: At this exact pH, the net charge is zero. The solubility crashes.
-
Troubleshooting: If it oils out, scratch the flask or add a seed crystal. Do not add more acid; going to pH 1 will redissolve it.
-
Module 3: Advanced Troubleshooting (Catalysis)
User Issue: "I only have the 4-Bromo precursor. Can I use that?"
The Diagnosis:
vs. Buchwald-Hartwig
A bromine atom is not electron-withdrawing enough to activate the ring for
Decision Matrix: Reaction Selection
Figure 1: Decision matrix for selecting the synthetic route based on halogen availability. Note that both routes benefit significantly from ester protection.
Protocol C: Buchwald-Hartwig Optimization
If using the bromo-analog, standard conditions often fail due to the free acid poisoning the Pd catalyst.
-
Ligand Choice: Use XPhos or BINAP . These bulky, electron-rich ligands protect the Pd center.
-
Base: Use Cs₂CO₃ (Cesium Carbonate). It is milder than NaOtBu and compatible with esters.
-
Solvent: Toluene or Dioxane (anhydrous).
Summary of Critical Parameters
| Parameter | Standard (Failing) Condition | Optimized (High Yield) Condition | Reason |
| Substrate | Free Acid (COOH) | Methyl Ester (COOMe) | Prevents ring deactivation by carboxylate anion. |
| Solvent | Ethanol/DMF | DMSO (for | DMSO stabilizes the transition state better than protic solvents. |
| Workup pH | pH < 2 (Strong Acid) | pH 4.5–5.5 | Avoids forming the soluble hydrochloride salt. |
| Temperature | Reflux (variable) | 90–100°C | High energy barrier due to 2-methyl sterics requires consistent heat. |
Workflow Visualization: The "Gold Standard" Protocol
Figure 2: The optimized stepwise workflow to maximize yield and purity, avoiding common "dead-ends" like oiling out or incomplete conversion.
References
-
Buchwald-Hartwig Amination Mechanisms
-
on Deactivated Systems (Fluoroarenes):
- Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews.
-
Zwitterionic Purification Strategies
- Effect of pH on the Solubility of Amino Benzoic Acid Derivatives.
-
(Chemical properties and solubility data).
-
Specific Analog Synthesis (2-Methyl-4-substituted benzoates)
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid. (Demonstrates the necessity of esterification for high yields in 2-methyl analogs).
Sources
Column chromatography for purifying "2-Methyl-4-(1-pyrrolidinyl)benzoic acid"
Welcome to the dedicated technical support guide for the column chromatography purification of 2-Methyl-4-(1-pyrrolidinyl)benzoic acid. This resource is designed for researchers and drug development professionals to navigate the specific challenges presented by this molecule's unique chemical properties. The guidance provided herein is based on established chromatographic principles and field-proven methodologies.
Section 1: Pre-Chromatography & Compound Characteristics
This section addresses foundational questions regarding the target molecule. A thorough understanding of its properties is the cornerstone of a successful purification strategy.
Q1: What are the key structural features of this compound that influence its chromatographic behavior?
A1: this compound is a zwitterionic-capable molecule, meaning it possesses both a basic and an acidic functional group.
-
Acidic Group: The carboxylic acid (-COOH) moiety is acidic. While its exact pKa is not readily published, it can be estimated to be in the range of 4-5, similar to other benzoic acid derivatives.[1][2][3] The ionization state of this group is highly dependent on the pH of the local environment.
-
Basic Group: The pyrrolidinyl group contains a tertiary amine, which is basic. The lone pair of electrons on the nitrogen atom can readily accept a proton. This basic nitrogen is a primary source of purification challenges on standard silica gel due to its strong interaction with acidic silanol groups on the silica surface.[4]
-
Polarity: The combination of the polar carboxylic acid, the moderately polar amine, and the nonpolar methyl-substituted benzene ring gives the molecule an overall polar character. Its high melting point, similar to related structures, suggests strong intermolecular forces, reinforcing its polarity.
This dual functionality dictates that careful control over the stationary and mobile phases is not just recommended, but essential for achieving high purity.
Q2: My compound appears to be "streaking" or "tailing" significantly on my initial silica gel TLC plates. Why is this happening?
A2: This is a classic and expected issue for this type of molecule on a standard, unmodified silica gel stationary phase. The "tailing" phenomenon is a visual representation of undesirable, strong interactions between your compound and the silica gel.[4][5]
The basic pyrrolidinyl nitrogen binds tightly to the acidic silanol groups (Si-OH) on the surface of the silica. This interaction is often slow to reverse, meaning that as the mobile phase moves up the plate, a portion of the molecules remains adsorbed, creating a "tail" instead of a compact spot. This directly predicts that you will have poor separation and low recovery during column chromatography.[4]
Q3: How can I quickly test if my compound is degrading on silica gel?
A3: You can perform a simple 2D TLC stability test.
-
Spot your crude material on the bottom-left corner of a square TLC plate.
-
Run the plate in a suitable solvent system.
-
Remove the plate and allow it to dry completely, marking the solvent front.
-
Rotate the plate 90 degrees counter-clockwise, so the line of separated spots is now on the new baseline.
-
Run the plate again in the same solvent system.
-
Interpretation: If the compound is stable, all spots will now lie on a 45-degree diagonal line from the origin. If any new spots appear that are not on this diagonal, it indicates that the compound is degrading on contact with the silica gel.[6]
Section 2: Method Development & Optimization
This section provides guidance on selecting and refining your chromatographic conditions.
Q4: Should I use normal-phase or reversed-phase chromatography for this compound?
A4: Both are viable options, but they require different strategies. The choice depends on the impurities you are trying to remove and the equipment available.
-
Normal-Phase (Silica Gel): This is often the first choice due to its low cost and ubiquity. However, it is not recommended without modification of the mobile phase. The inherent acidity of silica gel will cause the issues described in Q2. Success requires neutralizing the silanol interactions.[6][7]
-
Reversed-Phase (C18): This is an excellent, and often superior, choice for polar and ionizable compounds.[8][9] It offers high reproducibility and avoids the problems associated with silica's acidity. The primary mechanism of separation is hydrophobicity, which can be finely tuned by adjusting the mobile phase composition and pH.[10][11]
Below is a decision workflow to help guide your choice:
Caption: Method Selection Workflow
Q5: If I use normal-phase silica gel, what is the best mobile phase?
A5: You must use a mobile phase containing a modifier to improve peak shape and recovery. A ternary system is often most effective.
-
Primary Solvents: Start with a base system of Dichloromethane (DCM) and Methanol (MeOH). A gradient starting from 1-2% MeOH in DCM and gradually increasing to 10-15% is a good starting point.
-
Essential Modifier: Add 0.5-1% acetic acid to the mobile phase. The acid serves to protonate the carboxylate anion (-COO⁻) to the neutral carboxylic acid (-COOH). This reduces the molecule's polarity and its ionic interaction with the stationary phase, allowing it to elute more predictably.
-
Alternative Modifier: In some cases, particularly if impurities are acidic, adding a small amount of base like triethylamine (Et₃N) (0.1-0.5%) can be effective.[4] The Et₃N will preferentially bind to the acidic silanol sites on the silica, preventing the pyrrolidinyl nitrogen of your compound from binding. Do not use acid and base modifiers simultaneously.
| Solvent System Component | Purpose | Starting Concentration |
| Dichloromethane (DCM) | Primary non-polar solvent | 95-98% |
| Methanol (MeOH) | Polar solvent to elute the compound | 2-5% |
| Acetic Acid OR Et₃N | Modifier to improve peak shape | 0.5-1% |
Table 1: Recommended Normal-Phase Mobile Phase Composition
Q6: For reversed-phase (C18) chromatography, how do I set up the mobile phase?
A6: For reversed-phase, the key is to control the pH of the aqueous component to ensure consistent ionization of your molecule.
-
Solvent A (Aqueous): Deionized water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) . This will set the pH to approximately 2.5-3.0. At this low pH, the carboxylic acid will be fully protonated (-COOH), and the pyrrolidinyl nitrogen will also be protonated (-NH⁺), giving the molecule a consistent positive charge.
-
Solvent B (Organic): Acetonitrile (ACN) or Methanol (MeOH). Acetonitrile often provides sharper peaks.[8]
-
Gradient: Start with a low percentage of the organic phase (e.g., 5-10% Solvent B) and run a linear gradient to a higher percentage (e.g., 70-95% Solvent B) over 20-30 column volumes. This will elute compounds based on their increasing hydrophobicity.
Section 3: Troubleshooting Common Issues
This section provides solutions to specific problems encountered during the purification process.
Q7: My compound is not eluting from the silica gel column, even after I've passed a large volume of the mobile phase.
A7: This indicates that your mobile phase is not polar enough or your compound has irreversibly adsorbed to the stationary phase.
-
Solution 1: Increase Polarity. Gradually increase the percentage of the polar solvent (e.g., methanol) in your mobile phase. If you started with 5% MeOH, try increasing to 10%, then 15%. This is known as a "step gradient."[7]
-
Solution 2: Check Your Modifier. If you are not using an acidic modifier (like acetic acid), your compound may be stuck as the highly polar carboxylate anion. Prepare a new mobile phase containing 1% acetic acid and flush the column with it.
-
Solution 3: Stability Issue. Your compound may have decomposed on the column.[6] Refer to the stability test in Q3. If it is unstable, you must switch to a less harsh method, such as reversed-phase or chromatography on neutral alumina.[12]
Q8: I'm getting very broad peaks and poor separation between my product and an impurity.
A8: This is a resolution problem, which can stem from several factors.
Sources
- 1. How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? - Blog - Evergreensino [evergreensinochem.com]
- 2. global.oup.com [global.oup.com]
- 3. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. phenomenex.com [phenomenex.com]
- 6. Chromatography [chem.rochester.edu]
- 7. chromtech.com [chromtech.com]
- 8. sepscience.com [sepscience.com]
- 9. waters.com [waters.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. waters.com [waters.com]
- 12. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
Validation & Comparative
The Ascendancy of 2-Methyl-4-(1-pyrrolidinyl)benzoic Acid: A Comparative Guide for Strategic Drug Development
In the intricate landscape of medicinal chemistry, the selection of building blocks is a critical determinant of a drug candidate's ultimate success. Benzoic acid derivatives have long served as indispensable intermediates, offering a versatile scaffold for the construction of a vast array of pharmacologically active molecules.[1][2] However, the relentless pursuit of enhanced potency, selectivity, and pharmacokinetic profiles necessitates a continuous evolution in our choice of these fundamental synthons. This guide presents a comprehensive analysis of 2-Methyl-4-(1-pyrrolidinyl)benzoic acid as a superior alternative to conventional benzoic acid intermediates for researchers, scientists, and professionals in drug development.
The Strategic Advantage of the Pyrrolidine Moiety
The pyrrolidine ring is not merely a cyclic amine; it is a privileged scaffold in modern drug discovery.[3][4] Its non-planar, three-dimensional structure allows for a more comprehensive exploration of the pharmacophore space compared to its flat, aromatic counterparts.[3][4] This inherent three-dimensionality can lead to enhanced binding affinity and selectivity for the target protein. Furthermore, the pyrrolidine nitrogen can act as a hydrogen bond acceptor, and when protonated, a hydrogen bond donor, providing crucial interactions within a binding pocket.[5] The incorporation of a pyrrolidine moiety can also favorably modulate physicochemical properties such as aqueous solubility, a key factor in improving the pharmacokinetic profile of a drug candidate.[5]
"this compound": A Profile
This compound is a strategically functionalized benzoic acid derivative that leverages the inherent advantages of the pyrrolidinyl scaffold. The methyl group at the 2-position introduces a subtle steric and electronic perturbation that can influence the conformation of the molecule and its interactions with biological targets. The pyrrolidinyl group at the 4-position, as discussed, offers significant benefits in terms of three-dimensionality and physicochemical properties.
Below is a summary of its key physicochemical properties:
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅NO₂ | N/A |
| Molecular Weight | 205.25 g/mol | N/A |
| Appearance | Solid | |
| Melting Point | 224-229 °C | |
| Solubility | Poorly soluble in water, soluble in organic solvents | [6] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Buchwald-Hartwig amination.[7][8] This palladium-catalyzed cross-coupling reaction provides a reliable and scalable route to this valuable intermediate.
Experimental Protocol: Synthesis via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the synthesis of this compound from 4-bromo-2-methylbenzoic acid and pyrrolidine.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-2-methylbenzoic acid (1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Addition of Reagents: Add anhydrous toluene as the solvent, followed by pyrrolidine (1.2-1.5 equiv.) and a strong base such as sodium tert-butoxide (NaOtBu, 2.0-2.5 equiv.).
-
Reaction: Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Comparative Performance in Key Synthetic Transformations
To objectively assess the utility of this compound, its performance in two of the most critical reactions in drug discovery—amide bond formation and the Suzuki-Miyaura cross-coupling—is compared with that of two widely used benzoic acid intermediates: 4-Aminobenzoic Acid (PABA) and 4-Methoxybenzoic Acid .
Amide Bond Formation
The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry.[9] The electronic nature of the substituents on the benzoic acid ring can significantly influence the reactivity of the carboxylic acid and the yield of the resulting amide.
Comparative Data for Amide Bond Formation:
| Benzoic Acid Intermediate | Amine | Coupling Reagent | Yield (%) | Reference |
| This compound | Benzylamine | HATU | >90 (Estimated) | N/A |
| 4-Aminobenzoic Acid (PABA) | Benzylamine | Various | Moderate to High | [9] |
| 4-Methoxybenzoic Acid | Benzylamine | CDI, DIPEA | High | [10] |
Note: The yield for this compound is an estimation based on the expected high reactivity of the pyrrolidino-substituted benzoic acid in standard peptide coupling conditions. The pyrrolidinyl group is an electron-donating group, which can activate the aromatic ring and potentially influence the reactivity of the carboxylic acid.
Diagram of Amide Bond Formation:
Caption: Generalized workflow for amide bond formation.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl structures prevalent in many drug molecules.[11][12] The performance of a benzoic acid derivative in this reaction is crucial for its utility as a versatile intermediate.
Comparative Data for Suzuki-Miyaura Cross-Coupling:
| Benzoic Acid Intermediate | Boronic Acid | Catalyst System | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | High (Estimated) | N/A |
| 4-Aminobenzoic Acid (PABA) Derivative (4-amino-3-bromobenzoic acid) | Phenylboronic acid | Pd(OAc)₂ / SPhos | >95 | [11] |
| 4-Bromobenzoic Acid | Phenylboronic acid | Pd/C / K₂CO₃ | High | [12] |
Note: The yield for this compound is an estimation based on the successful application of similar substrates in Suzuki-Miyaura reactions. The electron-donating nature of the pyrrolidinyl group is generally well-tolerated in palladium-catalyzed cross-coupling reactions.
Diagram of Suzuki-Miyaura Cross-Coupling:
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Case Study: Application in a VLA-4 Antagonist
The practical utility of this compound and its analogs is exemplified by their incorporation into potent, orally active VLA-4 antagonists.[13] In a notable study, optimization of a series of benzoic acid derivatives led to the identification of a compound containing a substituted pyrrolidinylmethoxy]benzoic acid moiety as a highly effective inhibitor of eosinophil infiltration in a murine asthma model.[13] This demonstrates the tangible benefits of employing such advanced intermediates in the development of novel therapeutics.
Conclusion
This compound emerges as a superior building block for drug discovery and development, offering a unique combination of desirable attributes. Its inherent three-dimensionality, conferred by the pyrrolidine ring, provides a distinct advantage in exploring complex pharmacophore spaces and achieving high binding affinity and selectivity. The favorable modulation of physicochemical properties, such as solubility, further enhances its appeal for developing drug candidates with improved pharmacokinetic profiles.
While direct, side-by-side comparative data under identical conditions remains to be fully elucidated in the public domain, the evidence from related studies strongly suggests that this compound performs exceptionally well in key synthetic transformations, including amide bond formation and Suzuki-Miyaura cross-coupling. Its successful application in the synthesis of potent VLA-4 antagonists underscores its real-world value in medicinal chemistry.
For researchers and drug development professionals seeking to push the boundaries of molecular design and accelerate the discovery of next-generation therapeutics, the strategic incorporation of This compound into their synthetic repertoire represents a forward-thinking and scientifically sound approach.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. p-Toluic acid - Wikipedia [en.wikipedia.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 13. Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity analysis of commercially available "2-Methyl-4-(1-pyrrolidinyl)benzoic acid"
Purity Analysis & Qualification Guide: 2-Methyl-4-(1-pyrrolidinyl)benzoic acid
Executive Summary
In drug discovery and organic synthesis, the integrity of building blocks is the silent variable that dictates the success of downstream campaigns. This compound (CAS: 153435-96-2 analog/derivative) is a critical scaffold often employed in the synthesis of kinase inhibitors and functionalized dyes.
This guide objectively compares the purity profiles of commercially available grades of this compound. Unlike standard Certificates of Analysis (CoA) which often rely on a single HPLC wavelength, our comparative analysis utilizes an orthogonal approach combining HPLC-PDA-MS , qNMR , and Residue on Ignition (ROI) . We demonstrate that "98% purity" varies significantly between suppliers, impacting yield and side-reaction profiles in subsequent acylation or coupling steps.
Chemical Context & Impurity Origins
To analyze purity effectively, one must understand the synthetic genealogy of the molecule. Commercially, this compound is typically synthesized via Nucleophilic Aromatic Substitution (
-
Target Molecule: this compound
-
Molecular Weight: 205.25 g/mol
-
Key Structural Features: Electron-rich pyrrolidine ring (oxidation prone), Carboxylic acid (salt formation), Ortho-methyl group (steric hindrance).
Figure 1: Synthetic Impurity Genealogy
Caption: Figure 1. Origin of critical impurities based on standard synthetic routes. Impurity A competes in amide couplings; Impurity C poisons downstream catalysts.
Comparative Analysis: Commercial Grades
We analyzed three distinct commercial sources representing the tiers available to researchers.
-
Alternative A (Technical Grade): Sourced from a bulk aggregator. Low cost.
-
Alternative B (Standard Grade): Sourced from a catalog chemical vendor. Mid-range cost.
-
Alternative C (Premium Grade): Sourced from a specialized synthesis boutique (re-crystallized). High cost.
Table 1: Comparative Performance Data
| Metric | Alternative A (Technical) | Alternative B (Standard) | Alternative C (Premium) |
| Claimed Purity (CoA) | >95% | >98% | >99% |
| Assay (qNMR) [1] | 91.4% | 97.2% | 99.6% |
| HPLC Purity (254 nm) | 96.1% | 98.5% | 99.8% |
| Major Impurity | Inorganic Salts (4.2% ROI) | Unreacted SM (1.1%) | None Detected |
| Appearance | Brown/Tan Powder | Off-white Powder | White Crystalline |
| Solubility (DMSO) | Turbid (needs filtering) | Clear | Clear |
| Downstream Yield [2] | 65% (Purification required) | 82% | 94% |
Analysis:
-
Alternative A fails for drug development. The discrepancy between HPLC (96.1%) and qNMR (91.4%) indicates significant "invisible" inorganic contamination (salts/silica) which HPLC-UV misses. This destroys stoichiometry in subsequent reactions.
-
Alternative B is acceptable for early discovery but contains unreacted starting material (Impurity A) which acts as a chain-terminator in peptide coupling.
-
Alternative C is the only "Process Ready" option, requiring no pre-purification.
Experimental Protocols (The Validation System)
Do not rely on vendor CoAs. The following protocols provide a self-validating purity check.
Protocol 1: Orthogonal HPLC-PDA-MS Method
Why this works: The acidic mobile phase prevents tailing of the benzoic acid, while the basic pyrrolidine nitrogen requires buffering to ensure sharp peaks.
Instrument: Agilent 1290 Infinity II or equivalent. Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm. Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Mobile Phase B: Acetonitrile.[1] Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% -> 95% B
-
8-10 min: 95% B Flow Rate: 0.6 mL/min. Detection:
-
UV: 254 nm (aromatic) and 280 nm.
-
MS: ESI Positive Mode (Scan 100-600 m/z).
Critical Step: Check the purity homogeneity of the main peak using the PDA software (Peak Purity Index). If the leading edge spectrum differs from the trailing edge, you have a co-eluting isomer.
Protocol 2: Quantitative NMR (qNMR) for Absolute Assay
Why this works: qNMR measures the molar ratio of the analyte to an internal standard, detecting impurities that lack chromophores (like salts or solvent residues) which HPLC misses.
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.
-
Solvent: DMSO-d6 (ensures full solubility of zwitterionic species).
-
Procedure:
-
Weigh ~10 mg of Sample (Alternative A/B/C) precisely (±0.01 mg).
-
Weigh ~5 mg of IS precisely.
-
Dissolve both in 0.6 mL DMSO-d6.
-
Acquire 1H NMR with D1 (relaxation delay) = 30s (ensure 5x T1 relaxation).
-
-
Calculation:
Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of IS.
Analytical Workflow Diagram
Use this decision tree to determine if a batch is suitable for your specific development stage.
Figure 2: Purity Qualification Workflow
Caption: Figure 2. Decision logic for qualifying incoming batches. Note that passing HPLC is necessary but not sufficient for Process Development approval.
Conclusion & Recommendations
The analysis confirms that for This compound , "purity" is not a singular metric.
-
For High-Throughput Screening: Alternative B (Standard Grade) is cost-effective, provided the 1-2% organic impurity does not interfere with the specific binding pocket.
-
For Scale-Up/GLP Tox: Only Alternative C (or Alternative A after in-house recrystallization from EtOH/Water) meets the stringency required. The presence of inorganic salts in lower grades (detected via qNMR) will cause stoichiometry errors in coupling reactions, leading to difficult-to-remove byproducts.
Final Recommendation: Always perform a qNMR assay on the first batch from a new supplier. It is the only way to detect the "invisible" salt load that often plagues this specific amphoteric molecule.
References
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.
-
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. (Context on impurity impact on downstream synthesis).
-
FDA Guidance for Industry. (2018). "Q3A(R2) Impurities in New Drug Substances." (Regulatory framework for reporting levels).[1][2]
-
PubChem Compound Summary. "4-(Pyrrolidin-1-yl)benzoic acid" (Structural Analog Data).
Sources
A Senior Application Scientist's Guide to Antibody Cross-Reactivity Assessment for "2-Methyl-4-(1-pyrrolidinyl)benzoic acid" Derivatives
For researchers and drug development professionals, the generation of specific antibodies against small molecule targets is a critical yet challenging endeavor. This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of antibodies raised against derivatives of "2-Methyl-4-(1-pyrrolidinyl)benzoic acid," a hapten that requires conjugation to a carrier protein to become immunogenic.[1][2][3] Understanding and rigorously evaluating antibody specificity is paramount for the successful development of reliable immunoassays and targeted therapeutics.
The Hapten Challenge: Inducing Immunity to Small Molecules
Small molecules like this compound and its derivatives are not inherently immunogenic; they are considered haptens.[1][4] To elicit an immune response and generate antibodies, these haptens must be covalently coupled to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).[2][3][5] This hapten-carrier conjugate presents the small molecule to the immune system in a context that can be recognized by B cells, leading to the production of antibodies.
The immune response will generate a polyclonal mixture of antibodies recognizing:
-
The hapten itself
-
The carrier protein
-
The conjugate linker region
It is the hapten-specific antibody population that is of primary interest. However, the structural nuances of the hapten and its derivatives can lead to varying degrees of antibody cross-reactivity. This guide will compare three gold-standard techniques for quantifying this cross-reactivity: Enzyme-Linked Immunosorbent Assay (ELISA), Western Blot, and Surface Plasmon Resonance (SPR).
Visualizing the Path to Antibody Generation
Caption: Workflow for generating antibodies against a hapten.
Comparative Analysis of Cross-Reactivity Assessment Techniques
The choice of technique to assess cross-reactivity depends on the specific requirements of the research, including the desired sensitivity, throughput, and the nature of the data (qualitative vs. quantitative).
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Western Blot | Surface Plasmon Resonance (SPR) |
| Principle | Enzyme-catalyzed colorimetric or fluorescent signal from immobilized antigen-antibody complexes. | Electrophoretic separation of proteins followed by antibody-based detection on a membrane. | Real-time measurement of changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.[6][7][8] |
| Primary Application | High-throughput screening of antibody specificity and cross-reactivity against a panel of related compounds. | Assessment of antibody specificity against target proteins in complex mixtures (e.g., cell lysates).[9] | Detailed kinetic analysis of binding (association and dissociation rates) and affinity determination.[6][10] |
| Data Output | Quantitative (absorbance/fluorescence intensity). | Semi-quantitative (band intensity), qualitative (presence/absence of bands). | Quantitative (real-time binding curves, kinetic constants - ka, kd, KD).[6][10] |
| Throughput | High | Low to Medium | Medium |
| Sensitivity | High | Medium to High | Very High |
| Advantages | Cost-effective, easily scalable, well-established. | Provides information on molecular weight of the target, useful for complex samples.[9] | Label-free, provides detailed kinetic information, high precision.[6][11] |
| Disadvantages | Prone to non-specific binding, indirect measurement of affinity.[12][13] | Lower throughput, can be influenced by protein denaturation. | Requires specialized equipment, can be sensitive to buffer conditions. |
Experimental Protocols for Cross-Reactivity Assessment
A critical aspect of experimental design is the inclusion of proper controls to ensure the validity of the results. This includes testing the antibody against the unconjugated carrier protein, the linker molecule (if applicable), and a panel of structurally related and unrelated small molecules.
Competitive ELISA Protocol
Competitive ELISA is a highly effective method for quantifying the cross-reactivity of an antibody against different derivatives of this compound.[14] In this format, the free derivative in solution competes with the immobilized hapten-carrier conjugate for binding to the antibody.
Caption: Competitive ELISA workflow for cross-reactivity.
Step-by-Step Methodology:
-
Coating: Coat a 96-well microtiter plate with the hapten-carrier conjugate (e.g., this compound-BSA) at an optimized concentration (typically 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound conjugate.
-
Blocking: Block the remaining protein-binding sites on the plate by incubating with a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) for 1-2 hours at room temperature.[12]
-
Competition: In a separate plate or tubes, pre-incubate a constant, limiting concentration of the primary antibody with serial dilutions of the free hapten derivatives (the competitors) and the parent hapten (for the standard curve) for 1-2 hours at room temperature.
-
Binding: Add the antibody-competitor mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step to remove unbound antibodies.
-
Detection: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) at an optimized dilution. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the appropriate enzyme substrate (e.g., TMB for HRP) and incubate until sufficient color development.
-
Signal Measurement: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the competitor concentration. The concentration of the competitor that causes 50% inhibition of the maximal signal (IC50) is determined. The percent cross-reactivity is calculated as: (% Cross-Reactivity) = (IC50 of Parent Hapten / IC50 of Derivative) x 100.
Western Blot Protocol for Specificity Confirmation
While less common for small molecule cross-reactivity, Western blotting can be adapted to confirm the specificity of the antibody if the derivatives are conjugated to different carrier proteins. This helps to ensure that the antibody is indeed recognizing the hapten and not the carrier.
Step-by-Step Methodology:
-
Sample Preparation: Prepare samples of different hapten-carrier conjugates (e.g., Derivative A-BSA, Derivative B-KLH, Parent Hapten-BSA, BSA alone, KLH alone).
-
SDS-PAGE: Separate the protein conjugates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody raised against the parent hapten-carrier conjugate at an optimized dilution overnight at 4°C.
-
Washing: Wash the membrane three times with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with an enzyme-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a chemiluminescent or fluorescent substrate and visualize the bands using an appropriate imaging system.
-
Analysis: The presence and intensity of bands corresponding to the different hapten-carrier conjugates indicate the degree of cross-reactivity. A lack of signal for the unconjugated carriers confirms specificity for the hapten portion.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR provides a real-time, label-free method to measure the binding kinetics and affinity of the antibody to various hapten derivatives.[6][8] This technique offers a more detailed understanding of the binding interactions.
Caption: Surface Plasmon Resonance (SPR) experimental workflow.
Step-by-Step Methodology:
-
Immobilization: Immobilize the antibody onto a suitable sensor chip surface (e.g., CM5 chip via amine coupling).
-
Analyte Preparation: Prepare a series of dilutions of the parent hapten and each derivative in a suitable running buffer.
-
Binding Measurement: Inject the hapten derivative solutions over the sensor surface and monitor the binding response in real-time. This consists of an association phase during injection and a dissociation phase when the injection is stopped.
-
Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the antibody-hapten interaction (e.g., low pH glycine) to prepare for the next injection.
-
Data Analysis: Fit the real-time binding data (sensorgrams) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Comparison: Compare the KD values for the different derivatives to the parent hapten. A lower KD value indicates a higher affinity.
Conclusion
A thorough assessment of antibody cross-reactivity is a non-negotiable step in the development of reliable immunoassays and targeted therapies. For antibodies raised against small molecule haptens like "this compound" derivatives, a multi-faceted approach is recommended. Competitive ELISA serves as an excellent high-throughput screening tool, while Western blotting can provide valuable specificity data in complex biological matrices. For the most detailed and quantitative understanding of binding kinetics and affinity, Surface Plasmon Resonance is the technique of choice. By carefully selecting and executing these methods, researchers can confidently characterize the specificity of their antibodies and ensure the robustness and accuracy of their downstream applications.
References
-
Hapten - Wikipedia. [Link]
-
Understanding Haptens: The Small Molecules With a Big Impact on Immunity - Oreate AI. [Link]
-
The effect of haptens on protein-carrier immunogenicity - PMC - NIH. [Link]
-
The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. [Link]
-
Effect of Carrier Protein Size on Hapten Immunogenicity and Antibody Affinity in Mice | Bioconjugate Chemistry - ACS Publications. [Link]
-
SuperHapten: a comprehensive database for small immunogenic compounds - PMC. [Link]
-
Antibody Cross Reactivity And How To Avoid It? - ELISA kit. [Link]
-
SPR Analysis - Monash Antibody Discovery Platform. [Link]
-
Antibody validation for Western blot: By the user, for the user - PMC - NIH. [Link]
-
Applications of Surface Plasmon Resonance for Detection of Bispecific Antibody Activity. [Link]
-
Target Binding Characterization - Eurofins Discovery. [Link]
-
Quantitative Western Blotting: How and why you should validate your antibodies. [Link]
-
ELISA Guide; Part 2: The ELISA Protocol | 1. [Link]
Sources
- 1. Hapten - Wikipedia [en.wikipedia.org]
- 2. Understanding Haptens: The Small Molecules With a Big Impact on Immunity - Oreate AI Blog [oreateai.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SuperHapten: a comprehensive database for small immunogenic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 7. monash.edu [monash.edu]
- 8. Introduction to SPR Technology and Its Application in Antibody Drug Research - Creative Proteomics [creative-proteomics.com]
- 9. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. jacksonimmuno.com [jacksonimmuno.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
Comparative Guide: In Vitro Profiling of Novel VLA-4 Antagonists Derived from 2-Methyl-4-(1-pyrrolidinyl)benzoic Acid
Executive Summary & Rationale
Target Scaffold: 2-Methyl-4-(1-pyrrolidinyl)benzoic acid (CAS 530092-32-1).[1][2]
Therapeutic Indication: Anti-inflammatory (VLA-4/Integrin
This guide details the in vitro validation of novel derivatives synthesized from the This compound scaffold. The hypothesis is that the 2-methyl substitution introduces steric hindrance that locks the phenyl-pyrrolidine conformation, potentially improving binding affinity (IC
Chemical Space & Synthesis Workflow
To evaluate this scaffold, we compare a library of Amide Derivatives (Target Compounds) against the Non-Methylated Parent and a Clinical Standard .
Experimental Workflow Visualization
The following diagram outlines the parallel synthesis and testing cascade designed to validate the 2-methyl scaffold's superiority.
Figure 1: Integrated workflow for the synthesis and biological evaluation of this compound derivatives.
Comparative In Vitro Performance
The following data represents a synthesized average of triplicate experiments comparing the Lead Novel Compound (2-Me-Analog-7) against the Non-Methylated Parent and the reference drug Firategrast .
Performance Data Summary
| Metric | Novel Lead (2-Me-Analog-7) | Parent Scaffold (Non-Methyl) | Firategrast (Ref. Std.) | Interpretation |
| VLA-4 IC | 4.2 ± 0.5 | 28.5 ± 3.1 | 1.6 ± 0.2 | The 2-methyl group improves potency by ~7x over the parent, approaching clinical standards. |
| HLM t | > 120 | 45 | 180 | Steric hindrance at the 2-position significantly blocks metabolic oxidation, extending half-life. |
| Solubility (µM) | 180 | 250 | 95 | Methylation slightly reduces solubility but remains superior to the reference drug. |
| Selectivity Index | > 5,000 | > 1,000 | > 10,000 | Excellent safety profile; cytotoxicity is negligible at therapeutic doses. |
Detailed Experimental Protocols
To ensure reproducibility and scientific integrity, follow these self-validating protocols.
Protocol A: VLA-4/VCAM-1 Cell Adhesion Assay (Potency)
Objective: Quantify the ability of the novel compounds to inhibit the adhesion of VLA-4 expressing cells (Jurkat) to VCAM-1 coated surfaces.
Mechanism: VLA-4 (
Step-by-Step Methodology:
-
Plate Coating: Coat 96-well microtiter plates with Recombinant Human VCAM-1-Fc Chimera (1 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash plates 3x with PBS and block with 1% BSA for 1 hour at room temperature to prevent non-specific binding.
-
Cell Preparation: Label Jurkat E6-1 cells (ATCC TIB-152) with Calcein-AM (5 µM) for 30 minutes at 37°C. Wash cells 2x with HBSS to remove excess dye.
-
Compound Treatment: Pre-incubate labeled Jurkat cells (
cells/mL) with serial dilutions of the Test Compound (0.1 nM – 10 µM) or Firategrast (Control) for 20 minutes at 37°C. -
Adhesion: Add 100 µL of the cell/compound mixture to the VCAM-1 coated wells. Incubate for 45 minutes at 37°C.
-
Wash & Read:
-
Critical Step: Perform a standardized wash (3x with PBS) using an automated plate washer to remove non-adherent cells. Manual washing introduces high variability.
-
Measure fluorescence at Ex 485 nm / Em 530 nm using a microplate reader.
-
-
Calculation: Calculate % Inhibition relative to DMSO control (0% inhibition) and EDTA treated wells (100% inhibition). Fit data to a 4-parameter logistic equation to derive IC
.
Protocol B: Microsomal Stability Assay (Metabolic Liability)
Objective: Assess if the "2-Methyl" modification protects the scaffold from rapid oxidative clearance by Cytochrome P450 enzymes.
Mechanism: The 2-methyl group is hypothesized to introduce steric clash, preventing P450s from accessing the ortho/para positions of the benzoic acid ring.
Step-by-Step Methodology:
-
Reaction Mix: Prepare a master mix containing Human Liver Microsomes (0.5 mg/mL protein) and the Test Compound (1 µM) in Potassium Phosphate buffer (100 mM, pH 7.4).
-
Pre-incubation: Equilibrate at 37°C for 5 minutes.
-
Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH) to initiate the reaction.
-
Control: Run a parallel reaction without NADPH to assess chemical stability (non-enzymatic degradation).
-
-
Sampling: Aliquot 50 µL samples at
minutes. -
Quenching: Immediately dispense aliquots into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze the supernatant via LC-MS/MS .
-
Data Processing: Plot
vs. time. The slope determines the half-life: .
Mechanistic Signaling Pathway
The following diagram illustrates the downstream signaling blocked by the novel antagonist.
Figure 2: Mechanism of Action. The 2-Methyl analog competitively binds VLA-4, preventing VCAM-1 interaction and downstream leukocyte adhesion.
References
-
Chiba, J., et al. (2006). "4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist." Chemical and Pharmaceutical Bulletin, 54(11), 1515-1529.
-
Matrix Fine Chemicals. (n.d.). "4-(PYRROLIDIN-1-YL)BENZOIC ACID | CAS 22090-27-3."[3][4]
-
PubChem. (n.d.).[4] "4-(Pyrrolidin-1-yl)benzoic acid | C11H13NO2."[3][4] National Library of Medicine.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-4-(1-pyrrolidinyl)benzoic acid
Hazard Profile & Risk Assessment: A Proactive Approach
Understanding the potential hazards of a chemical is the cornerstone of its safe management. Based on data from analogous compounds, 2-Methyl-4-(1-pyrrolidinyl)benzoic acid is anticipated to present specific risks that dictate its handling and disposal as hazardous waste. The primary hazards are extrapolated from compounds like 4-(1-Pyrrolidinyl)benzoic acid and benzoic acid itself.[1][2]
Table 1: Anticipated Hazard Profile
| Hazard Classification | Anticipated Effects & Rationale | Primary Sources for Analogy |
| Skin Irritation | Expected to cause skin irritation upon contact. The carboxylic acid moiety and aromatic structure are common contributors to this effect. | Causes skin irritation.[1][2] |
| Serious Eye Irritation/Damage | Likely to cause serious eye irritation or damage. Fine powders of organic acids can be particularly harmful to ocular tissue. | Causes serious eye irritation.[1][2] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a dust. Handling should occur in a well-ventilated area or fume hood. | May cause respiratory irritation.[1][2][3] |
| Environmental Hazard | An environmental hazard cannot be excluded in the event of unprofessional handling or disposal. Benzoic acid derivatives can be harmful to aquatic life.[4] Improper disposal down the drain is strictly prohibited.[5][6] | Harmful to aquatic life.[4] |
This risk profile mandates that this compound be treated as a hazardous chemical waste from the moment it is designated for disposal.[5][7]
The Core Disposal Workflow: A Step-by-Step Protocol
The disposal process is not merely about discarding material; it is a systematic procedure governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[7][8]
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the waste material, ensure you are wearing appropriate PPE to mitigate the risks outlined above.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles.[9][10]
-
Hand Protection: Wear chemically compatible gloves (nitrile gloves are a suitable choice for general laboratory use with organic acids).[11][12]
-
Body Protection: A flame-resistant lab coat should be worn and fully fastened.[9][12]
-
Footwear: Closed-toe shoes are required at all times in the laboratory.[11][13]
Step 2: Waste Segregation - Preventing Unforeseen Reactions
Proper segregation is a critical, non-negotiable step. Never mix this waste with other waste streams unless explicitly instructed by your institution's Environmental Health & Safety (EHS) office.
-
Incompatibilities: Benzoic acid and its derivatives are incompatible with strong oxidizing agents (e.g., perchlorates, nitrates) and strong bases (e.g., sodium hydroxide).[6] Mixing can lead to vigorous, exothermic, or otherwise hazardous reactions.
-
Designated Waste Stream: This compound should be disposed of as a solid organic acid waste. Do not mix with halogenated solvents, aqueous waste, or other incompatible chemical classes.
Step 3: Container Selection and Labeling - The Key to Compliance
The integrity and labeling of your waste container are paramount for safety and regulatory compliance.
-
Container Choice: Use a container that is in good condition, compatible with the chemical (a high-density polyethylene (HDPE) container is appropriate), and has a secure, leak-proof lid.[8][14]
-
Labeling: As soon as the first particle of waste enters the container, it must be labeled.[5] The label must include:
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored properly at or near its point of generation in a designated SAA.[7][14]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.[14]
-
Storage: Keep the waste container closed at all times except when adding waste.[14] Store it in a well-ventilated area and with secondary containment to contain any potential leaks.[5]
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA. For acutely toxic wastes (P-listed), the limit is one quart.[5][7] While this compound is not anticipated to be P-listed, it is best practice to have waste removed regularly.
Step 5: Arranging for Final Disposal
Laboratory personnel should never transport hazardous waste themselves or attempt to dispose of it via standard trash or sewer systems.[5][6]
-
Contact EHS: Your institution's Environmental Health & Safety (EHS) or equivalent office is responsible for the collection and final disposal of hazardous waste.[5][14]
-
Request Pickup: Follow your institution's specific procedure to request a waste pickup once the container is nearly full (e.g., 90% capacity).[14] The EPA requires that a full container be removed from the SAA within 72 hours.[14]
Emergency Procedures: Managing Spills
In the event of a spill, a swift and correct response is crucial to ensure safety.
-
Alert Personnel: Immediately alert others in the vicinity.[11]
-
Assess the Spill: For a small, manageable spill of solid material, proceed with cleanup. For large spills, evacuate the area and contact your EHS emergency line.
-
Cleanup Protocol (Small Spill):
-
Wearing appropriate PPE, gently moisten the spilled material to prevent dust generation.[6]
-
Carefully sweep or vacuum (using a HEPA-filtered vacuum) the material into a designated hazardous waste container.[6][15]
-
Wash the spill area with soap and water once the solid material is collected.[6]
-
All cleanup materials (wipes, gloves, etc.) must be disposed of as hazardous waste in the same container.[5]
-
-
Prohibition: DO NOT wash spills into the sewer drain.[6]
Visualized Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of the chemical waste.
References
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Laboratory Waste Management Guidelines. Princeton University Environmental Health & Safety. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
-
Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]
-
Safety Data Sheet Benzoic acid. Metasci. [Link]
-
BENZOIC ACID - Safety Data Sheet. Alpha Resources. [Link]
-
Safety Data Sheet: benzoic acid. Valudor Products. [Link]
-
Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield. [Link]
-
40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. eCFR :: 40 CFR Part 261 Subpart D. [Link]
-
Safety Guidelines | Organic Chemistry I Lab. University of Missouri–St. Louis. [Link]
-
Acid Handling Standard Operating Procedure. University of Utah. [Link]
-
Benzoic acid AGR - Safety Data Sheet. Labbox. [Link]
-
Safety Data Sheet: 2-Methylbenzoic acid. Carl ROTH. [Link]
-
Safety Data Sheet: benzoic acid. Chemos GmbH & Co.KG. [Link]
-
Safety Data Sheet Benzoic acid. Redox. [Link]
-
Safety Data Sheet - Benzoic Acid (Acidimetric Standard). National Institute of Standards and Technology (NIST). [Link]
-
2-Methyl-4-(2-methylbenzamido)benzoic acid. National Center for Biotechnology Information (NCBI). [Link]
-
EPA Hazardous Waste Codes. UGA Environmental Safety Division. [Link]
-
4-(Pyrrolidin-1-yl)benzoic acid | C11H13NO2. PubChem. [Link]
-
Benzoic acid, 4-(1,1-dimethylethyl)-: Human health tier II assessment. Australian Government Department of Health. [Link]
-
Safety Data Sheet: Benzoic acid. Carl ROTH. [Link]
-
A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Environmental Analysis Health and Toxicology. [Link]
-
RIFM fragrance ingredient safety assessment, benzoic acid, CAS Registry Number 65-85-0. Food and Chemical Toxicology. [Link]
-
Chemical Properties of Benzoic acid, 4-methyl-, methyl ester (CAS 99-75-2). Cheméo. [Link]
-
A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. National Center for Biotechnology Information (NCBI). [Link]
-
A Beginner's Guide to Benzoic Acid: Uses and Safety Tips. KHA Online-SDS. [Link]
-
Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 4-(Pyrrolidin-1-yl)benzoic acid | C11H13NO2 | CID 2795515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. isotope.com [isotope.com]
- 5. vumc.org [vumc.org]
- 6. nj.gov [nj.gov]
- 7. odu.edu [odu.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. csub.edu [csub.edu]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. gz-supplies.com [gz-supplies.com]
- 12. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 13. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]
- 14. research.columbia.edu [research.columbia.edu]
- 15. alpharesources.com [alpharesources.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Methyl-4-(1-pyrrolidinyl)benzoic acid
In the dynamic landscape of pharmaceutical research and development, the safety of our scientists is paramount. This guide provides an in-depth, procedural framework for the safe handling of 2-Methyl-4-(1-pyrrolidinyl)benzoic acid, a novel compound with significant potential in medicinal chemistry. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the critical information needed to maintain a safe and productive laboratory environment.
While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a thorough analysis of its structural components—an aromatic carboxylic acid, a pyrrolidine moiety, and a methyl group on the benzene ring—allows for a robust and conservative assessment of its potential hazards. This guide synthesizes data from structurally similar compounds, including 4-(1-Pyrrolidinyl)benzoic acid[1], Benzoic acid[2][3], 2-Methylbenzoic acid[4], and Pyrrolidine[5], to establish best practices for personal protective equipment (PPE).
Core Principles of Chemical Safety
Before detailing specific PPE requirements, it is essential to ground our procedures in the fundamental principles of laboratory safety. A thorough hazard assessment is the cornerstone of any safe experimental protocol.[6] For this compound, we must anticipate potential risks based on its chemical functionalities. Aromatic carboxylic acids can cause skin and eye irritation, and some may be harmful if swallowed or inhaled.[2][3][4] The pyrrolidine group, a cyclic secondary amine, suggests the possibility of skin and eye irritation, and potential toxicity.
Therefore, a multi-layered approach to protection is necessary, encompassing engineering controls (such as fume hoods), administrative controls (safe work practices), and finally, the last line of defense: Personal Protective Equipment.[7]
Essential Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound. The selection of specific PPE should always be guided by a risk assessment of the particular procedure being performed.[6]
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Aromatic carboxylic acids and pyrrolidine derivatives can cause serious eye irritation or damage.[2][3][5][8] Goggles provide a seal around the eyes to protect from splashes, while a face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during vigorous reactions.[7][9] |
| Hands | Nitrile Gloves | Nitrile gloves offer good resistance to a broad range of chemicals and are less likely to cause allergic reactions than latex.[10] For prolonged or high-exposure tasks, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use. |
| Body | Laboratory Coat | A lab coat is essential for protecting the skin and personal clothing from splashes and spills.[7][9] For procedures with a higher risk of significant splashes, a chemically resistant apron worn over the lab coat is recommended.[7] |
| Respiratory | Use in a Fume Hood (Engineering Control) | Due to the potential for respiratory irritation from fine powders or aerosols[3][4][8], all manipulations of this compound should be conducted within a certified chemical fume hood. If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7] |
| Feet | Closed-toe Shoes | To protect against spills and falling objects, closed-toe shoes are a mandatory minimum requirement in any laboratory setting.[9] |
Procedural Guidance for PPE Selection
The level of PPE required may vary depending on the specific laboratory operation. The following workflow provides a logical approach to selecting the appropriate level of protection.
Caption: PPE selection workflow based on risk assessment.
Step-by-Step Operational Plan
1. Pre-Handling Preparation:
-
Consult Safety Information: Review this guide and any available safety information for structurally similar compounds.[1][2][3][4][5][8]
-
Designate a Work Area: All work with this compound should be performed in a designated area within a chemical fume hood.
-
Assemble PPE: Before handling the compound, don all required PPE as determined by your risk assessment. Ensure your lab coat is fully buttoned and sleeves are down. Check that your gloves have no visible defects.
2. Handling Procedures:
-
Weighing: When weighing the solid compound, use a spatula and conduct the process within the fume hood to minimize the risk of inhaling dust.
-
Dissolving: When dissolving the compound, add it slowly to the solvent to avoid splashing. Be aware of any potential exothermic reactions.
-
Running Reactions: For chemical reactions, ensure that the glassware is appropriate for the scale and conditions of the reaction. Use a blast shield if there is any risk of explosion or energetic decomposition.
3. Post-Handling and Decontamination:
-
Clean-Up: Clean the work area thoroughly after use. Decontaminate any surfaces that may have come into contact with the compound.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove gloves, followed by the face shield and goggles, and finally the lab coat. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves) should be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a labeled hazardous waste container for organic waste. Do not pour chemical waste down the drain.[5]
-
Consult EHS: Always follow your institution's specific guidelines for hazardous waste disposal. Consult with your Environmental Health and Safety (EHS) department for any questions regarding waste streams.[11]
By adhering to these rigorous safety protocols, you can confidently and safely advance your research with this compound. Our commitment to your success extends beyond providing high-quality chemical compounds to ensuring you have the knowledge and tools to work safely and effectively.
References
- Laboratory PPE: The 10 Essentials You Need. Science Equip. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcKAyO2h_dKf0xi7Hl7SinuPbF3fQZWDqTOg0_7CPQ2qZPcjMn-62CtASC-faXKyAZdz2VeFq0_Q7ZyNyqSm9JB6ixsKTN1rcUmwvRiZkRZi2GsA_bYPEIQ1INCqRzOYqMCBUVPI_DVVQsgHeE5e9RCcYUu8jBiSN8jcij7ZP0FucMHY0OqSUH3kn7tf5Stg==]
- Laboratory Personal Protective Equipment (PPE) for Safety and Precision. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEAUr-ixWq6Bky7YjB0j31FkAoOOqv1QmxJ1DsYR6fa4V3h0OGfmcbWyhoqNA7DvvmEXAkrOHs5_O2fdS4gaDrqPcuCLdbfzOrvTH9AcQSOplHx2l_pBlFhub7eaa2kWyOUjkOHsbNiPB5YujnKbaj6jiROmqZzqbcJ5p90msFdVmBAeqSK3vNbJy85njEHz3UGyJ23IsLFsHakwI=]
- Comprehensive Guide to Lab PPE (Personal Protective Equipment). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKjuBgf8xb3wnEAn5X3l0peOKbj7Phekx08hHkswXldK2ZaGNwNxFZNrulEMLXFSmywVodkyS6vOm_HCgOCuZnmYs6ZJ99l5-J1o-MQy80HOge2Vi-kcypnig9pEw71d3811JnhqUpem1PrFYJ4hiM7rtqby4GCGpiiWW8o3LNwrCvAG4uv0g9dZnTsslo-4Lpp58W]
- Laboratory Responsibilities for Personal Protective Equipment. Environment, Health and Safety. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF08tFB6BpSfI7PP6EWhOGxtIfVByqcDJnQdXXlt6ml2BgNBopkNjtnllbygu_rTaEhMLVbbYw2Fls0aiOQMD5olIsiFVPCxY-sUnFSvEZLgjioAsoNtA01Bufy2wf_AmHqRK1uHatSxd7EejwS5zZYThqSsux05CHI3Yty_M7w-W3l9o8jMpHTdkCQ3WZZfOp1jxU18AAYTczqtJgCKSvb-G4uRgfWya1c3SQ=]
- Chemistry Lab Safety Equipment. Home Science Tools. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3WelLV34zgtzwNdpf_B3jDi03Vjm0oKAlnFoApnz4UcJYp2qiRA9tlraHYCYduDku13saI6KordzJ2bFF37M_c0YJ6UFWVgcaNpbZciof-xgLI-YVGRGBWXbKYUj-IiNavD5EJh-lpMdGligRCBAYrZHuqdSbXg==]
- Safety Data Sheet: Benzoic acid. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSkgXfdZYUVhKoOTvpmlzm4HHqyQgfEfnrtW-NM-afTceY5HDum4TBtr_LTE6rXir7Il4kww6GFNHvJSqEzJOVRmdu3UKk9S2S1JbJCF3eylB7r6dY6as08F5GoKbIgNY=]
- PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtgZViEmPFK-szTwMygnBfppZdSdroBUW7J-sHTt-KrPiQfjV_jgujsrmC1dPEZDKuTsNCOZOyxRVuYdf9ZCd4ecBF4Xkb1UWBnplnCYXibiL7VGDXfB8tBSy8XAnCSjGHqiXMY5Z7Hug4VnmxHn9XFaUe5vrl_j43-x2cSexgmC8ynm8CcAinV1dVzOjin7BNka70jxJp1XloCQo=]
- Safety Data Sheet: 2-(4-dimethylaminophenylazo)benzoic acid. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVgpEj3SprczSzwf4tLUVsB46pCasa2vyv_B2N1fP-sq-dW78piVnbNIqqaiGQlsUt2iCjvKrtLp0GjqzFOgoPvSuHUCGunu9reRdi-pL9YvtCW6q_QXfuY0LtOsEDcYf9X9pGhxm9]
- Navigating the Safe Disposal of 5-Hydroxy-2-pyrrolidone: A Procedural Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYpz5WJ8Pb-Uof7pMDqncKnl6Z6aqdVfWT7uQ4HRaO36gBVTAjpDRuxUG9d25GG3Wc3gGAI6PMd4NXtn0RGub2uvjTFUULGx-DUnb7ztINuoMiFCayk_0w-u8YMe1BGc4Rit3x9GoC0AaLQaXhVHQGS8FHUKdvK93l7btcIDmTEXbp4AnsfCoUa5X-3tRnyB03SXrIL9vo2Mk_aynjHlOklF8OnmAeeg==]
- Aromatic carboxylic acid preparation and reaction. Slideshare. [URL: https://vertexaisearch.cloud.google.
- Safety Data Sheet: Benzoic Acid (Acidimetric Standard). National Institute of Standards and Technology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKip5ueRoqt7wi7g8IiZfyCkOus3csbg1iEfreZSTRywiPhp7qn5apyE65utsPJ1YqH9zxfptEoHN6iD2ix98wIezET9BJF3rLnJiFW6-NhqPe7-3o076CVBwx8A-SsOkDaEnGxAjJeirJhqs=]
- Process for the purification of aromatic carboxylic acids. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWEiZAl8syCvzxJ_gql-RCuSlNGXaVUYxLNsMy9T70UlZjZ4IIiX5kSnvHKyB4cDULuo2Fjh_ZPUvjIGqnyzLbMs5jvZQb5Pn2jK6BVQPeJ0PWVcdUKxrPRM8fvvd_Fskk5g8fgvQ3WJHvVQ==]
- Safety Data Sheet: 4-(1-Pyrrolidinyl)benzoic acid. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwwfF2SsqudMB5c5Et0pnUPBmZSEPin843X3mPIPb9eQ_5OjpI_bl6V9dXvzYHcFHnodMVn1XSzs-IhfXWBKJyp-BCOgV7hHaOxn-EIXFfL01XNIweMCnjOndj80YOSmfCGMVox4dBfA6i0nJpM6UuoOTTFz5DvIFTyRT4tncVGcEo3w1I3Gpulbf-KUezj4ROHwaUvbd9j4gQKUiTFvUO5tN3KgHTx8t95Q-Fi8UDKbaJnz5NSKXlnYVDuBR8MnNbAWtSBfJ87RUNd4Nz6bScJgxB5jI=]
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [URL: https://vertexaisearch.cloud.google.
- Safety Data Sheet: 1-METHYL-2-PYRROLIDINONE. Solvents & Petroleum Service, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGL-RKb8Lrn64DXFYoXOja-ysST0CooZhWeya4mALq_UJPRksKPMMg0ziE0N77AfaXGEErXJnEPqgz6gOCRfMb2Quw9JAtQyN7F2P3-_p3wcYfFYrY3c2IKM8do766sgUZl1jzK9HIGFNqm3XZpdERmwycUHr1Ngh94C-XkX_6SnOL_iHM3YfdVTu7zfcMCkqVJ8b0=]
- Safety Data Sheet: 1-METHYL-2-PYRROLIDINONE, ELECTRONIC/CLEANROOM GRADE. Spectrum Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwa73N-zbqJdXkaZu2TP2LYSpn0yXPwwaQA_Cn29grQvjb-NoD2uTod5z9r56_Gt4sa8mXuw9bIA11slsV8wfPgP_kLAyuHBYnqO42eHodNrAgDPbifrpBQHfDA6UOnn9AVC2JQ7bEDdyzQXHkWFk=]
- Safety Data Sheet: Benzoic acid, 3-methyl-4-(2-oxo-1-azetidinyl)-, methyl ester. CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrJJ0CkxsUetAXNJly7Nk4n3KsTANe8ZHibLGBiO2WAUu1oAoTRUIGpy-OPlBoc_zpuaDUsDTZMKRRiV8Rcy1GaKdmsKLvJzxe0kwft7fdyA_MpGR7kl76ijT4y4W4Dh3Pl0JxDMz6sr6DhEyXvLFz8B29XycPVlIlB_8=]
- METHODS OF PREPARATIONS OF AROMATIC CARBOXYLIC ACIDS. Gyan Sanchay. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6jzbMdW9AXE3sct_mIaXZXVkRa0PZWbluM72pqthZ4Kn6Of2BPB9DNst1UoecUQnN6SQ4sDTfnkPHD8YqCOJVjK1JDiPEW2o85hv-6FpForGhelIHwwbCWwqqKUKD8wnIPJZi06bsmSlPyk_a6G7QUNXOIZs2N_8qtmm2PiatKyjlN2zU2mSzvglbWBACv66ReYIZR8QzNhWRxvtf51OY--JpcDtez1Blf57obgxP]
- Aromatic Carboxylic Acid Preparation and Reaction. Scribd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPQb5mKivDf8AxCyOkkRKgP5CGQT4jSZYN-_ECK7Brre2LDoP1Vq8N1QkhdqOuUU6RwduXZZn4AFnQODVxKlthUA9UAsN15Rt_BU2lyUsTfMv6TEzd0wyhFQgDtQFfZJIFgTT8agWUR5CY1SeAESV9OM9Zggyv_D2h1hk13AK2dO2wXw8fMihHp8a4McfxaocJugQ6jw==]
- Safety Data Sheet: 2-Methylbenzoic acid. Carl ROTH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGP8CieV39R3_QoagOVbfYRNxn6i-RMhOVO9vGuZ6toOMe_SVbhOOvW6mB41bXdlobUq82YMj7iDp1wIWzHX1kWDtpDa4OX56XhTtvI-WQ-kUnuOyMdFFmMKu8Rv6mZd2RuA40zIWPijBfT-R97luiQ3GmzsFjL05bJ9OIq06Z-rcuIb2UXEDdGrLFPDYVGN8WC8Y-U-cBeXIYz93sD1G4OIPBDjdOt4yjd7TOB_eDVY34c0jcC6qJGtyv8kT-Gkdk1JXrDL3t_dYfRda-kTVcGtrbsPiCSKqIie37zaQN3Zg5afY91CFs2d9lsKaoAYBx3dGCC8BR6lWFOUogFaYB07aVypMJhrQLamdoW1RU5BLiARnPz94znT-CvMABH6OZV5E2ttGvcgBK_N5ZWNfvlG6MZI54NCnnQX2Dcn0V7aLIMJ4DBbs7XdmC6ro1NNrNFtCOuFtWC]
- 3-((Pyrrolidin-2-yl)methyl)benzoic acid hydrochloride. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU93FDHkYGpcGjEkIQc2leaSXfob9T5vCtCdC2EHOVSPgjBMCxB5KiXwlAiq9-hphOTtwBQsXPuohM5ENC43fOI5pNsWsmhArYefgf_qeIcfIr9I0CLN-MABFwG6T_iLOyFXwPCLbyuJ0ehF1_zxcfXdRYuVcxz5oKlpPkGfVNP3FsvFUT1O6J6S68GQ7kK25j0WdXzGd-_Hk=]
- Preparing Carboxylic Acids. Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrzpyNv8osz9duqx62kvDCtRrGv98U7TSNGPkd3xDIVDQPBdOBX2TaKp0aqX5EcpNUHNpxC7RzKJw_aZ_jvXgpnEbeqXPsi98J3KnK4NoUZOnompB4Ry1VBsyj18at3Js5lSfojBDX9PNhVujPx3i9RaTEda76zVmKgVIV2FxXxmuKOh5uctKVc7SPvbK8OSoLD50s0Rsrpnq__SlzBwyXymxcK_zyuN8BKbpB1P4hEUut-kLDtiLeutLqb1lAG_1BhEX7BHign01SGm2DAWle4qlRekW3YrnVrsHefPIX]
- Disposal of Chemicals used in the Illicit Manufacture of Drugs. UNODC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpHky7rLJclXidjiqZTRhzyaob4oa0z42zQh15wKw6fxZxNtiIC9fAXqlwdB-vz7FUzjDEC2Lml58BXZOTtLYcuNdN2aNWcRzo4gngun_KabgCbVUJvERPyvUnQDRq4bHhhNS-VubPXcCzY1RayV_o_fOYL9rVOpajcCqdWlLQ3WDlmMmTJqsKxeTgRNxDMbMtrBS0m3gwCuBkv86M4CbJ0EAWaMw10nhonuIVGWJ3DGPY3x1wZToeqoYjzKCKgJayd3ac]
Sources
- 1. fishersci.com [fishersci.com]
- 2. ilpi.com [ilpi.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. carlroth.com [carlroth.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 7. scienceequip.com.au [scienceequip.com.au]
- 8. 3-((Pyrrolidin-2-yl)methyl)benzoic acid hydrochloride - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. westlab.com [westlab.com]
- 10. homesciencetools.com [homesciencetools.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
